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Compound of Interest

Compound Name: BDP FL ceramide

Cat. No.: B15557340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP FL ceramide is a synthetic, fluorescently labeled lipid that serves as an excellent analog

for natural ceramides, the central building blocks of sphingolipid metabolism. By combining the

bright, photostable green-emitting BDP FL fluorophore with a ceramide backbone, this probe

allows for high-resolution visualization of lipid trafficking and membrane dynamics within living

and fixed cells.[1][2] Its primary application lies in labeling the Golgi apparatus, a key organelle

for lipid sorting and processing.[3][4] Furthermore, its unique concentration-dependent spectral

properties provide a powerful tool for studying lipid accumulation in specific membrane

domains and tracking transport pathways.[5][6]

Principle of Action
BDP FL ceramide is a conjugate of the BDP FL fluorophore and sphingosine.[1] When

introduced to cells, typically as a complex with bovine serum albumin (BSA), it readily

incorporates into the plasma membrane. Subsequently, it is internalized and transported to the

Golgi apparatus, where it accumulates.[3][7] Within the Golgi, BDP FL ceramide can be further

metabolized into fluorescent analogs of sphingomyelin and glucosylceramide, which are then

trafficked to other cellular destinations, most notably the plasma membrane.[7] This process

effectively mimics the endogenous sphingolipid metabolic pathway, providing a dynamic

readout of lipid transport.[8]
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A key feature of the BDP FL fluorophore is its ability to form excimers (excited-state dimers) at

high concentrations. This results in a shift of the fluorescence emission from green (at low

concentrations) to red (at high concentrations).[6][9] This property is invaluable for ratiometric

imaging, allowing researchers to qualitatively and quantitatively assess the concentration of the

probe within different membrane compartments, such as the trans-Golgi network versus the

plasma membrane.[5][8]

Quantitative Data and Specifications
The spectral and physical properties of BDP FL ceramide are summarized below.

Property Value Reference(s)

Excitation Maximum (λex) 503 - 505 nm [1][10]

Emission Maximum (λem)
509 - 512 nm (Monomer,

green)
[1][10]

Excimer Emission (λem) ~620 nm (Excimer, red) [5][6]

Molar Extinction Coefficient (ε) ~85,000 - 92,000 L⋅mol⁻¹⋅cm⁻¹ [1][11]

Fluorescence Quantum Yield

(Φ)
0.97 [1]

Molecular Formula C₃₂H₅₀BF₂N₃O₃ [12]

Solvent for Stock Solution Dimethyl sulfoxide (DMSO) [3][10]

Storage Conditions
Store at -20°C in the dark.

Avoid freeze-thaw cycles.
[1][3]

Key Applications
Golgi Apparatus Visualization: Provides high-contrast, specific labeling of the Golgi complex

in both live and fixed cells.[2]

Lipid Metabolism and Transport: Enables real-time tracking of ceramide trafficking from the

Golgi to the plasma membrane and other organelles.[2][7]
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Membrane Microdomain Studies: The concentration-dependent emission shift can be used

to identify and study lipid-rich domains or "rafts".[6]

Endocytosis and Exocytosis: While not its primary use, the movement and fate of the probe

can provide insights into membrane turnover processes.[6][13]

Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of BDP FL ceramide solutions for cell labeling. The use of

defatted BSA is crucial for efficient delivery of the lipid probe to the cells.

Materials:

BDP FL ceramide

Dimethyl sulfoxide (DMSO)

Defatted Bovine Serum Albumin (BSA)

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

Phosphate-Buffered Saline (PBS)

Procedure:

1 mM Stock Solution (in DMSO):

Dissolve 50 µg of BDP FL ceramide in 87.2 µL of high-quality DMSO to obtain a 1 mM

stock solution.[3]

Vortex briefly to ensure complete dissolution.

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][3]

5 µM Working Solution (Ceramide/BSA Complex):
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Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES buffer. This corresponds

to an approximately 5 µM BSA solution.

In a separate tube, add 50 µL of the 1 mM BDP FL ceramide stock solution to 10 mL of

the BSA-containing buffer.[3]

Vortex the solution to facilitate the formation of the ceramide-BSA complex.

This results in a 5 µM BDP FL ceramide / 5 µM BSA working solution, ready for cell

staining. This solution can be stored at -20°C.[3]

Stock Solution Preparation

Working Solution Preparation

BDP FL Ceramide
(Lyophilized Powder) 1 mM Stock Solution

DMSO

5 µM Working Solution
(Ceramide/BSA Complex)

Add 50 µL to 10 mL

Defatted BSA

BSA-containing Buffer
(0.34 mg/mL)

HBSS/HEPES Buffer

Click to download full resolution via product page

Caption: Workflow for preparing BDP FL ceramide stock and working solutions.

Protocol 2: Live-Cell Imaging of Golgi and Membrane
Dynamics
This protocol is optimized for visualizing the Golgi apparatus and subsequent transport of BDP
FL ceramide metabolites in living cells.
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Materials:

Cells grown on sterile coverslips or glass-bottom dishes

5 µM BDP FL ceramide / BSA working solution (from Protocol 1)

Ice-cold and 37°C culture medium (e.g., DMEM with 10% FBS)

HBSS/HEPES buffer

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

Cell Preparation: Grow cells to a desired confluency (e.g., 60-80%) on a sterile coverslip or

imaging dish.

Labeling:

Rinse the cells once with HBSS/HEPES buffer.[3]

Remove the buffer and add the 5 µM ceramide/BSA working solution to the cells.

Incubate for 30 minutes at 4°C. This allows the probe to bind to the plasma membrane

while minimizing endocytosis.[3][14]

Washing (Back-Exchange):

Aspirate the labeling solution and rinse the cells several times with ice-cold culture

medium to remove unbound probe.[3]

To remove the probe remaining in the outer leaflet of the plasma membrane, perform a

"back-exchange" by incubating the cells in a solution of 0.34 mg/mL defatted BSA in

HBSS/HEPES four times for 30 minutes each at room temperature.[3] This step is critical

for specifically tracking the internalized pool of ceramide.

Chase Incubation:
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Incubate the cells in fresh, pre-warmed (37°C) culture medium for 30-60 minutes.[3][14]

This "chase" period allows the internalized ceramide to be transported to and accumulate

in the Golgi apparatus. Longer chase times may be required to observe subsequent

transport to the plasma membrane.

Imaging:

Rinse the cells with fresh medium or HBSS/HEPES.

Mount the coverslip onto a slide or place the dish on the microscope stage.

Image the cells using a fluorescence microscope. For BDP FL, use excitation around 488-

505 nm and collect emission around 510-540 nm for green fluorescence.[7][10] If studying

concentration effects, also use a long-pass red filter to detect excimer fluorescence.[7]

Start:
Cells on Coverslip

Labeling:
Incubate with BDP-BSA

30 min @ 4°C

Wash:
Rinse with ice-cold medium

Back-Exchange (Optional):
Incubate with BSA

To remove surface probe

Chase:
Incubate in fresh medium

30-60 min @ 37°C

Image:
Fluorescence Microscopy

Click to download full resolution via product page
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Caption: General experimental workflow for live-cell staining and imaging.

Protocol 3: Staining of Fixed Cells
This protocol is for visualizing the Golgi apparatus in cells that have been chemically fixed.

Materials:

Cells grown on sterile coverslips

4% Formaldehyde in PBS

PBS

5 µM BDP FL ceramide / BSA working solution (prepared in PBS instead of HBSS)

0.34 mg/mL Defatted BSA in PBS

Mounting medium

Procedure:

Fixation:

Fix cells by incubating with 4% formaldehyde in PBS for 5-10 minutes at 4°C.[3][15]

Wash the fixed cells twice with PBS for 5 minutes each.[3]

Labeling:

Incubate the fixed cells with the 5 µM ceramide/BSA working solution (prepared in PBS)

for 30 minutes at 4°C.[3]

Washing:

Rinse the cells in a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes

each at room temperature.[3]

Rinse the cells twice with PBS.[3]
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Mounting and Imaging:

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

Image the cells using a fluorescence microscope as described in Protocol 2.

Visualizing Membrane Dynamics and Lipid
Accumulation
The metabolic pathway of BDP FL ceramide allows for the visualization of lipid transport

through the secretory pathway.

Cellular Environment
Plasma Membrane (PM)

Golgi Apparatus

 1. Internalization 

Transport Vesicles

 2. Metabolism &
 Sorting 

Endoplasmic Reticulum (ER)

 3. Exocytosis to PM 

BDP FL Ceramide

BDP FL Sphingomyelin &
Glucosylceramide

Metabolized in Golgi

Click to download full resolution via product page

Caption: Metabolic trafficking pathway of BDP FL ceramide within the cell.

The concentration-dependent spectral shift of BDP FL ceramide is a powerful feature for

analyzing membrane dynamics.[6] At low concentrations, such as in the plasma membrane

after transport from the Golgi, the probe exists as monomers and emits green fluorescence. In

compartments where it is highly concentrated, like the trans-Golgi cisternae, it forms excimers

that emit red fluorescence.[5][7] By capturing images in both green and red channels and

calculating a red/green ratio, one can generate a map of the relative probe concentration

across the cell, highlighting areas of lipid accumulation.[8]
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Caption: Concentration-dependent fluorescence emission of BDP FL ceramide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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